molecular formula C15H10ClFN2O2 B5809585 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Katalognummer B5809585
Molekulargewicht: 304.70 g/mol
InChI-Schlüssel: AUMXZTFQXMRDHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide, also known as CFTR corrector, is a compound that has been extensively studied for its potential in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR correctors are compounds that help restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.

Wirkmechanismus

The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves the binding of the compound to the N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide protein, which helps correct the folding and trafficking of the protein to the cell membrane. This results in an increase in the number of functional N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide channels on the cell surface, which can improve ion transport and reduce mucus accumulation in the lungs.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can improve N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide function in CF patients. This can lead to improved lung function, reduced frequency and severity of respiratory infections, and improved quality of life. The compound has also been shown to have minimal toxicity and is well-tolerated in patients.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its well-established synthesis method, its ability to improve N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide function, and its minimal toxicity. The limitations include the need for further studies to determine the optimal dosage and treatment duration, as well as the need for additional research to fully understand the compound's mechanism of action.

Zukünftige Richtungen

There are several future directions for the research of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide. These include:
1. Further studies to determine the optimal dosage and treatment duration in CF patients.
2. Studies to determine the long-term safety and efficacy of the compound.
3. Development of new N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide correctors that can improve upon the efficacy and safety of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide.
4. Investigation of the compound's potential in treating other diseases that involve defective protein folding and trafficking.
5. Development of new methods for synthesizing the compound that are more efficient and cost-effective.
Conclusion:
In conclusion, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has shown great promise in treating CF by improving N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide function. The compound has a well-established synthesis method, minimal toxicity, and is well-tolerated in patients. However, further studies are needed to determine the optimal dosage and treatment duration, as well as to fully understand the compound's mechanism of action. The future directions for research include developing new N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide correctors, investigating the compound's potential in treating other diseases, and developing more efficient and cost-effective synthesis methods.

Synthesemethoden

The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves the reaction of 2-chloro-4-fluoroaniline with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with acetic acid to obtain the final product. The synthesis of this compound has been reported in several research articles and is well-established.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has been extensively studied for its potential in treating CF. CF patients have a defective N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide protein, which leads to the accumulation of mucus in the lungs and other organs. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide correctors, such as N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide, help restore the function of the N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide protein, which can improve lung function and reduce the frequency and severity of respiratory infections.

Eigenschaften

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-8(20)18-10-3-5-14-13(7-10)19-15(21-14)11-4-2-9(17)6-12(11)16/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMXZTFQXMRDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5713636

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.